1-(3-Chlorophenyl)-2-methylpropan-1-one
Overview
Description
1-(3-Chlorophenyl)-2-methylpropan-1-one is a synthetic compound belonging to the class of substituted cathinones. It is structurally characterized by a chlorine atom at the meta position of the phenyl ring. This compound has gained attention due to its psychoactive properties and its presence in the recreational drug market .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-2-methylpropan-1-one typically involves the α-bromination of 1-(3-chlorophenyl)-1-propanone to obtain 2-bromo-1-(3-chlorophenyl)propan-1-one . This intermediate can then be further reacted to produce the desired compound. The reaction conditions often involve the use of organic solvents such as ethanol, methanol, and dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with appropriate scaling up of the quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid.
Reduction: Reduction reactions can yield the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-Chlorophenylacetic acid.
Reduction: 1-(3-Chlorophenyl)-2-methylpropan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chlorophenyl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its psychoactive properties pose challenges.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-2-methylpropan-1-one involves interactions with monoamine transporters, particularly the dopamine transporter (DAT) . This interaction leads to increased levels of dopamine in the synaptic cleft, resulting in stimulant effects similar to those of other synthetic cathinones .
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone (3-CMC): Structurally similar with a chlorine atom at the meta position of the phenyl ring.
4-Chloromethcathinone (4-CMC): Similar structure but with the chlorine atom at the para position.
Methcathinone: Lacks the chlorine substitution on the phenyl ring.
Uniqueness
1-(3-Chlorophenyl)-2-methylpropan-1-one is unique due to its specific substitution pattern, which influences its pharmacological properties and reactivity. The presence of the chlorine atom at the meta position of the phenyl ring distinguishes it from other substituted cathinones and affects its interaction with biological targets .
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-methylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZXOZZFQHKFDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343092 | |
Record name | 1-Propanone, 1-(3-chlorophenyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55649-98-4 | |
Record name | 1-Propanone, 1-(3-chlorophenyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.